![molecular formula C6H10BrN3O2 B2523303 2-Bromoisobutyric acid 2-azidoethyl ester CAS No. 1120364-53-5](/img/structure/B2523303.png)
2-Bromoisobutyric acid 2-azidoethyl ester
Overview
Description
2-Bromoisobutyric acid 2-azidoethyl ester is a bifunctional initiator with a bromoisobutyryl moiety for atom transfer radical polymerization (ATRP) and an azide moiety that can be used in Cu-mediated ligation (“click” chemistry) for biomaterials, carbon nanotubes, and graphene sheets .
Synthesis Analysis
The synthesis of 2-Bromoisobutyric acid 2-azidoethyl ester involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making 2-Bromoisobutyric acid 2-azidoethyl ester an important intermediate in organic synthesis .
Molecular Structure Analysis
2-Bromoisobutyric acid 2-azidoethyl ester is an ester compound with the molecular formula C6H10BrN3O2 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid, resulting in the characteristic ester linkage -COO- in its structural formula .
Chemical Reactions Analysis
When 2-Bromoisobutyric acid 2-azidoethyl ester is exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .
Physical And Chemical Properties Analysis
2-Bromoisobutyric acid 2-azidoethyl ester is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol . When heated, it undergoes ester hydrolysis, yielding ethanol and 2-bromoisobutyric acid .
Scientific Research Applications
Pyrroles:
- Organic azides have been used to synthesize five-membered heterocycles containing one heteroatom, such as pyrroles .
- Azides are involved in the synthesis of heterocycles with two heteroatoms, including pyrazoles and isoxazoles .
- Br-Boc-C2-azido can also contribute to the preparation of oxazoles, thiazoles, oxazines, and pyrimidines .
Azide-Modified Nucleosides
Azides find applications beyond heterocycle synthesis. One notable area is the modification of nucleosides:
- Introduction of Azido Groups
- Azido moieties are often introduced into nucleoside monomers and oligonucleotides. These modifications allow subsequent functionalization, such as adding fluorescent dyes or other chemical groups .
Nucleophilic Transformations
Azides participate in nucleophilic transformations of carbonyl compounds. Notably:
- Phosphazide Formation
- The reaction of azides with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enables transformations of carbonyl groups. This includes reactions with nucleophiles like lithium aluminum hydride and organometallic reagents .
Mechanism of Action
Future Directions
2-Bromoisobutyric acid 2-azidoethyl ester plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation . It’s a significant reactant in organic chemistry with potential uses in synthesis and other chemical reactions due to its unique characteristics and properties .
properties
IUPAC Name |
2-azidoethyl 2-bromo-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXPOJKJKBNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN=[N+]=[N-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Br-Boc-C2-azido | |
CAS RN |
1120364-53-5 | |
Record name | 1120364-53-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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